molecular formula C8H9ClN2S2 B12538514 3-Chlorobut-2-en-1-yl 1H-imidazole-1-carbodithioate CAS No. 674369-34-7

3-Chlorobut-2-en-1-yl 1H-imidazole-1-carbodithioate

Cat. No.: B12538514
CAS No.: 674369-34-7
M. Wt: 232.8 g/mol
InChI Key: MQRPEEMBKRLNNQ-UHFFFAOYSA-N
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Description

3-Chlorobut-2-en-1-yl 1H-imidazole-1-carbodithioate is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobut-2-en-1-yl 1H-imidazole-1-carbodithioate typically involves the reaction of 3-chlorobut-2-en-1-ol with 1H-imidazole-1-carbodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production methods also incorporate purification steps, such as crystallization or chromatography, to remove impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobut-2-en-1-yl 1H-imidazole-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chlorobut-2-en-1-yl 1H-imidazole-1-carbodithioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 3-Chlorobut-2-en-1-yl 1H-imidazole-1-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include modulation of signal transduction, alteration of metabolic processes, or disruption of cellular structures.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobut-2-en-1-yl 1H-imidazole-1-carbodithioate:

    1H-Imidazole-1-carbodithioic acid: A precursor in the synthesis of various imidazole derivatives.

    3-Chlorobut-2-en-1-ol: A starting material used in the synthesis of the target compound.

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Properties

CAS No.

674369-34-7

Molecular Formula

C8H9ClN2S2

Molecular Weight

232.8 g/mol

IUPAC Name

3-chlorobut-2-enyl imidazole-1-carbodithioate

InChI

InChI=1S/C8H9ClN2S2/c1-7(9)2-5-13-8(12)11-4-3-10-6-11/h2-4,6H,5H2,1H3

InChI Key

MQRPEEMBKRLNNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCSC(=S)N1C=CN=C1)Cl

Origin of Product

United States

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